6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Description
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-3-methyl-2-methylsulfanylpyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-9-5(10)3-4(7)8-6(9)11-2/h3H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWPZKCXMFJSGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288856 | |
Record name | 6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54030-56-7 | |
Record name | 54030-56-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one in chemical synthesis?
A1: this compound serves as a versatile building block for synthesizing various heterocyclic compounds with potential biological activities.
- Pyrido[2,3-d]pyrimidines and their nucleosides: It reacts with ethyl ethoxymethyleneoxaloacetate or methyl (Z)-2-acetylamino-3-dimethylaminopropenoates, leading to intermediates that can be further cyclized to form pyrido[2,3-d]pyrimidines. These compounds can then be converted into novel pyrido[2,3-d]pyrimidine nucleosides via ribosylation. []
- Pyrimido[4,5-b]quinolin-4-ones: This compound reacts with α,β-unsaturated ketones in the presence of a catalyst like BF3.OEt2 to yield 5,6,7,8,9,10-hexahydro-2-methylthiopyrimido[4,5-b]quinolines. These can be further oxidized to their corresponding pyrimido[4,5-b]quinolin-4-ones using p-chloranil. Some of these synthesized compounds have shown promising antitumor activity. []
- Pyrimido[4,5-d]pyrimidine-2,5-diones: A one-pot, three-component reaction involving this compound, aldehydes, and urea under microwave irradiation efficiently produces pyrimido[4,5-d]pyrimidine-2,5-dione derivatives. []
Q2: What structural features make this compound a valuable precursor in organic synthesis?
A2: The presence of multiple reactive sites within its structure makes this compound a versatile building block.
- 6-Amino group: This group enables reactions with various electrophiles, such as α,β-unsaturated carbonyl compounds, facilitating the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolin-4-ones. [, ]
- Ring nitrogen atoms: These nitrogens can act as nucleophiles, participating in reactions with aldehydes in the presence of urea, leading to the formation of pyrimido[4,5-d]pyrimidine-2,5-diones. []
- Methylthio group: This group can be further functionalized or oxidized, expanding the synthetic possibilities and enabling access to a wider range of derivatives. []
Q3: Have any derivatives of this compound shown promising biological activities?
A3: Yes, some derivatives synthesized from this compound, specifically certain pyrimido[4,5-b]quinolin-4-ones, have exhibited noteworthy antitumor activity against a panel of cancer cell lines. [] Further research is necessary to fully explore the therapeutic potential of these derivatives and elucidate their mechanisms of action.
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